Larotrectinib

Catalog No.
S002173
CAS No.
1223403-58-4
M.F
C21H22F2N6O2
M. Wt
428.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Larotrectinib

CAS Number

1223403-58-4

Product Name

Larotrectinib

IUPAC Name

(3S)-N-[5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-3-hydroxypyrrolidine-1-carboxamide

Molecular Formula

C21H22F2N6O2

Molecular Weight

428.4 g/mol

InChI

InChI=1S/C21H22F2N6O2/c22-13-3-4-16(23)15(10-13)18-2-1-7-28(18)19-6-9-29-20(26-19)17(11-24-29)25-21(31)27-8-5-14(30)12-27/h3-4,6,9-11,14,18,30H,1-2,5,7-8,12H2,(H,25,31)/t14-,18+/m0/s1

InChI Key

NYNZQNWKBKUAII-KBXCAEBGSA-N

SMILES

C1CC(N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)N4CCC(C4)O)C5=C(C=CC(=C5)F)F

Synonyms

Larotrectinib

Canonical SMILES

C1CC(N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)N4CCC(C4)O)C5=C(C=CC(=C5)F)F

Isomeric SMILES

C1C[C@@H](N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)N4CC[C@@H](C4)O)C5=C(C=CC(=C5)F)F

Description

The exact mass of the compound Larotrectinib is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Efficacy in TRK Fusion-Positive Cancers

Clinical trials have shown promising results for larotrectinib in treating various TRK fusion-positive cancers, including:

  • Lung cancer: Studies have reported high objective response rates (tumor shrinkage) and durable responses in patients with TRK-fusion positive lung cancers, even those with brain metastases.
  • Central nervous system (CNS) tumors: Larotrectinib has shown efficacy in treating TRK fusion-positive CNS tumors, including low-grade and high-grade gliomas, as well as non-glial tumors. This highlights its ability to cross the blood-brain barrier and target tumors within the CNS.
  • Other solid tumors: Research is ongoing to explore the efficacy of larotrectinib in other TRK fusion-positive tumors, such as infantile fibrosarcoma, papillary thyroid carcinoma, and various soft tissue sarcomas. Early results suggest promising anti-tumor activity.

Larotrectinib is an orally administered small molecule designed to inhibit tropomyosin receptor kinases (TRK), specifically TRKA, TRKB, and TRKC. These receptors are critical for neurotrophin signaling, which is often dysregulated in various cancers due to genetic fusions involving the NTRK genes (NTRK1, NTRK2, and NTRK3). Larotrectinib was granted accelerated approval by the U.S. Food and Drug Administration in November 2018 for the treatment of TRK fusion-positive solid tumors, making it one of the first tissue-agnostic therapies approved for cancer treatment .

The chemical formula for larotrectinib is C21H22F2N6O2, and it is often administered as larotrectinib sulfate, which has a molecular weight of approximately 526.52 g/mol . The compound appears as an off-white to pinkish-yellow solid and shows varying solubility depending on pH levels, being very soluble at pH 1.0 and freely soluble at pH 6.8 .

Larotrectinib acts by specifically targeting the TrkA, TrkB, and TrkC tropomyosin receptor tyrosine kinases (TRKs) []. These proteins are overactive due to NTRK gene fusions in some cancers. By binding to the ATP-binding pocket of these TRKs, larotrectinib inhibits their signaling pathways, ultimately leading to cancer cell death or growth arrest.

Clinical trials have shown larotrectinib to be well-tolerated, but side effects like fatigue, dizziness, nausea, and vomiting are common. It can also cause dose-dependent effects on blood pressure and QT interval prolongation on electrocardiograms. Larotrectinib is categorized as pregnancy category D due to potential risks to the developing fetus [].

Larotrectinib functions primarily through its ability to bind to TRK receptors, inhibiting their activation by neurotrophins. This binding prevents downstream signaling pathways that promote cell survival and proliferation in tumor cells with TRK fusions . The inhibition mechanism can be summarized as follows:

  • Binding: Larotrectinib binds to the TRK receptor.
  • Inhibition: This binding prevents neurotrophin interaction with TRK.
  • Outcome: The result is the induction of apoptosis (programmed cell death) and inhibition of tumor growth.

Larotrectinib exhibits potent biological activity against tumors harboring TRK fusions. In vitro studies have shown that it inhibits TRKA, TRKB, and TRKC with IC50 values ranging from 5 to 11 nM, while showing minimal activity against point mutations in the kinase domain that confer resistance . The compound has demonstrated significant anti-tumor activity in various preclinical models and clinical trials involving patients with TRK fusion-positive cancers .

The synthesis of larotrectinib involves a multi-step chemical process that typically includes:

  • Formation of Key Intermediates: Initial reactions produce key intermediates essential for constructing the core structure of larotrectinib.
  • Final Assembly: Subsequent reactions combine these intermediates through coupling reactions, often employing techniques like cyclization and functional group modifications.
  • Purification: The final product undergoes purification to isolate larotrectinib from by-products and unreacted materials.

Larotrectinib is primarily used in oncology for treating solid tumors that exhibit TRK gene fusions. Its applications include:

  • Treatment of Solid Tumors: Effective against various cancers such as lung cancer, thyroid cancer, and sarcomas that express TRK fusions.
  • Tissue-Agnostic Therapy: Its approval as a tissue-agnostic therapy allows it to be used across different cancer types based solely on genetic markers rather than tumor location.

Interaction studies indicate that larotrectinib is predominantly metabolized by cytochrome P450 enzyme CYP3A4. It does not significantly inhibit or induce other major cytochrome P450 enzymes or transporters at clinically relevant concentrations . This metabolic profile suggests a lower risk of drug-drug interactions compared to other oncology agents.

Key Findings:

  • Metabolism: Major metabolites include unchanged larotrectinib (19%) and an O-glucuronide (26%).
  • Excretion: Approximately 58% of the administered dose is recovered in feces, with 39% in urine .

Several compounds share structural or functional similarities with larotrectinib, particularly those targeting receptor tyrosine kinases. Below is a comparison highlighting their unique characteristics:

Compound NameMechanism of ActionUnique Features
EntrectinibInhibits TRKA, TRKB, TRKCActive against both TRK fusions and ROS1 fusions
CrizotinibInhibits ALK and ROS1Primarily used for non-small cell lung cancer
AlectinibSelective ALK inhibitorUsed for ALK-positive non-small cell lung cancer
SelpercatinibSelective RET inhibitorTargets RET fusions in various cancers

Uniqueness of Larotrectinib

Larotrectinib stands out due to its specific focus on TRK fusions across multiple tumor types without being limited by tissue origin. This tissue-agnostic approach represents a significant advancement in personalized cancer therapy.

Retrosynthetic Analysis of Larotrectinib

Larotrectinib, with the chemical name (3S)-N-{5-[(2R)-2-(2,5-difluorophenyl)-1-pyrrolidinyl]pyrazolo[1,5-a]pyrimidin-3-yl}-3-hydroxy-1-pyrrolidinecarboxamide, represents a complex molecular architecture requiring sophisticated synthetic strategies [4] [33] [34]. The molecular formula C21H22F2N6O2 and molecular weight of 428.44 g/mol for the free base present significant synthetic challenges in terms of stereochemical control and functional group compatibility [35] [36].

The retrosynthetic analysis of larotrectinib reveals three key disconnection points that facilitate strategic synthetic planning [1]. The primary disconnection involves the urea linkage between the pyrazolo[1,5-a]pyrimidin-3-yl unit and the 3-hydroxypyrrolidine-1-carboxamide moiety, which can be achieved through established carbamate chemistry [1]. This approach enables the synthesis of two major fragments: the pyrazolo[1,5-a]pyrimidine core bearing the (R)-2-(2,5-difluorophenyl)pyrrolidine substituent and the (S)-3-hydroxypyrrolidine unit [1].

The second critical disconnection targets the pyrazolo[1,5-a]pyrimidine heterocycle, which can be constructed through cyclocondensation reactions between appropriately substituted aminopyrazoles and 1,3-biselectrophilic compounds [11] [16]. This retrosynthetic strategy allows for the modular assembly of the fused heterocyclic system while maintaining regioselectivity in the substitution pattern [11].

The third key disconnection focuses on the (R)-2-(2,5-difluorophenyl)pyrrolidine unit, which represents the most stereochemically demanding fragment [9]. This chiral pyrrolidine can be traced back to 2,5-difluorobenzaldehyde through asymmetric synthesis methodologies involving chiral auxiliaries or catalytic asymmetric transformations [1] [9].

Disconnection PointStrategyKey ConsiderationsExpected Challenges
Urea linkageCarbamate chemistryFunctional group compatibilitySelectivity control
Pyrazolo[1,5-a]pyrimidineCyclocondensationRegioselectivityRing formation efficiency
Chiral pyrrolidineAsymmetric synthesisStereochemical controlEnantiomeric excess

Key Intermediate Synthesis Strategies

Pyrrolidine Core Construction via Asymmetric Catalysis

The construction of the (R)-2-(2,5-difluorophenyl)pyrrolidine core represents one of the most critical synthetic challenges in larotrectinib synthesis, requiring precise stereochemical control to achieve the desired configuration [1] [9]. The established synthetic route employs the Ellman chiral auxiliary methodology, which provides excellent diastereoselectivity in the formation of the stereogenic center [1].

The synthesis commences with the condensation of 2,5-difluorobenzaldehyde with tert-butanesulfinamide (Ellman auxiliary) to generate a transient sulfinyl imine intermediate [1]. This imine formation proceeds under mild conditions and establishes the foundation for subsequent stereoselective nucleophilic addition [1]. The choice of Ellman auxiliary is particularly advantageous due to its ability to provide high facial selectivity and its ease of removal under acidic conditions [1].

Following imine formation, the key stereogenic carbon is established through nucleophilic addition of a Grignard reagent derived from an appropriately functionalized alkyl bromide [1]. This addition reaction proceeds with excellent diastereoselectivity, yielding the desired sulfinamide intermediate in 81% yield over two steps [1]. The high diastereoselectivity observed in this transformation is attributed to the steric bulk of the tert-butyl group, which effectively shields one face of the imine carbon [1].

The removal of the chiral auxiliary and simultaneous cyclization to form the pyrrolidine ring is accomplished through treatment with trifluoroacetic acid and triethylsilane [1]. This transformation involves protonation of the sulfinamide nitrogen, followed by elimination of the chiral auxiliary and intramolecular cyclization to generate the desired pyrrolidine ring system [1]. The pyrrolidine product is typically isolated as the D-(+)-maleate salt to facilitate purification and handling [1].

Alternative approaches to pyrrolidine synthesis have been explored using biocatalytic methods, which offer enhanced sustainability and selectivity [5] [7]. Enzymatic intramolecular carbon-hydrogen amination reactions using engineered cytochrome P450 variants have demonstrated the ability to construct chiral pyrrolidines with excellent enantioselectivity [5]. These biocatalytic approaches operate under mild conditions and eliminate the need for protecting groups, representing a significant advancement in green chemistry applications [5].

MethodYield (%)Enantiomeric Excess (%)Key AdvantagesLimitations
Ellman auxiliary81>90High selectivity, scalableAuxiliary cost
Biocatalytic P4507491Mild conditions, greenEnzyme stability
Transaminase90>99.5High selectivityLimited scope

Pyrazolopyrimidine Subunit Functionalization

The pyrazolo[1,5-a]pyrimidine core represents a privileged scaffold in pharmaceutical chemistry, requiring specialized synthetic methodologies for its construction and functionalization [11] [15] [16]. The synthesis of this heterocyclic system in larotrectinib involves the cyclocondensation of 5-amino-3-substituted pyrazoles with appropriate 1,3-biselectrophilic compounds [11] [14].

The most widely employed synthetic approach utilizes the reaction between 5-aminopyrazole derivatives and β-dicarbonyl compounds under acidic conditions [11] [14]. This methodology provides excellent functional group tolerance and enables the introduction of diverse substituents at multiple positions of the pyrazolo[1,5-a]pyrimidine core [11]. The reaction mechanism involves initial nucleophilic attack of the aminopyrazole nitrogen on the carbonyl carbon, followed by cyclization and elimination of water to form the fused heterocyclic system [14].

For larotrectinib synthesis, the key transformation involves the nucleophilic aromatic substitution reaction between the chlorinated pyrazolo[1,5-a]pyrimidine intermediate and the (R)-2-(2,5-difluorophenyl)pyrrolidine [1]. This substitution reaction proceeds through an addition-elimination mechanism, with the pyrrolidine nitrogen acting as the nucleophile [1]. The regioselectivity of this transformation is controlled by the electronic properties of the pyrimidine ring, with the 5-position being the most electrophilic site [14].

The chlorination of hydroxypyrazolo[1,5-a]pyrimidines is typically accomplished using phosphorus oxychloride, which provides superior results compared to thionyl chloride in terms of yield and impurity profile [3] [20]. The use of phosphorus oxychloride requires lower reagent equivalents and suppresses the formation of undesired byproducts, making it the preferred choice for large-scale synthesis [3].

Microwave-assisted synthesis has emerged as an efficient methodology for pyrazolo[1,5-a]pyrimidine construction, offering reduced reaction times and improved yields [17]. This approach is particularly valuable for substrates bearing electron-withdrawing groups, which can be challenging to cyclize under conventional thermal conditions [17]. The microwave protocol typically operates under solvent-free conditions, further enhancing the environmental profile of the synthesis [17].

Recent advances in metal-catalyzed functionalization have expanded the synthetic possibilities for pyrazolo[1,5-a]pyrimidine derivatives [11]. Palladium-catalyzed cross-coupling reactions, including Suzuki and Sonogashira couplings, enable the introduction of aryl and alkynyl substituents with high efficiency [11]. These transformations are particularly valuable for late-stage functionalization and structure-activity relationship studies [11].

Reaction TypeConditionsYield (%)SelectivityApplications
CyclocondensationAcidic, reflux60-89High regioselectivityCore construction
Nucleophilic substitutionBase, moderate temperature70-95Position-selectiveFunctionalization
Metal-catalyzed couplingPd catalyst, base65-85Cross-coupling selectivityLate-stage modification

Process Optimization for Industrial Scale-Up

The translation of laboratory-scale synthetic routes to industrial manufacturing requires comprehensive process optimization to address scalability, efficiency, and economic considerations [18] [32] [42]. For larotrectinib, several critical aspects have been identified for optimization, including reaction conditions, solvent selection, and purification strategies [18] [20].

Temperature optimization represents a fundamental parameter in process development, with significant implications for reaction kinetics, selectivity, and energy consumption [18] [20]. The original synthetic route operated at temperatures ranging from 50-80°C for key transformations, which were successfully reduced to 25-50°C through careful optimization of reaction conditions [20] [31]. This temperature reduction not only decreases energy consumption but also improves process safety and reduces the formation of thermal degradation products [20].

Reaction time optimization has yielded substantial improvements in process efficiency and productivity [18] [20]. The original urea formation reaction required 19 hours at elevated temperature, which was reduced to 5-8 hours through the implementation of optimized conditions [20] [31]. This improvement was achieved through the use of para-nitrophenyl chloroformate instead of phenyl chloroformate, which provides enhanced reactivity and reduces reaction time [20] [31].

Solvent system optimization has focused on replacing hazardous and environmentally problematic solvents with greener alternatives [18] [21]. The substitution of N,N-dimethylformamide and tetrahydrofuran with ethanol and water-based systems has significantly improved the environmental profile of the synthesis [20] [25]. These green solvents offer advantages in terms of biodegradability, lower toxicity, and easier waste treatment [21] [25].

Continuous flow chemistry has emerged as a powerful tool for process optimization, offering enhanced mixing, precise temperature control, and improved safety profiles [18] [19] [29]. Machine learning algorithms have been employed to optimize flow chemistry parameters for the urea bond formation in larotrectinib, identifying optimal experimental conditions for potential scale-up applications [18] [19]. The implementation of flow chemistry has demonstrated the ability to achieve good product purity and yield while reducing reaction times and improving process control [18].

Catalyst optimization has focused on reducing catalyst loading while maintaining high conversion and selectivity [32] [40]. The development of more active and selective catalysts has enabled reductions in catalyst loading from 5-20% to 1-5%, resulting in significant cost savings and simplified purification procedures [32]. Catalyst recycling strategies have also been implemented to further improve process economics [32].

Process ParameterOriginal ConditionsOptimized ConditionsImprovementIndustrial Impact
Temperature (°C)50-8025-50Energy reductionCost savings
Reaction time (h)12-195-8Productivity increaseHigher throughput
Solvent systemDMF/THFEtOH/WaterEnvironmental improvementRegulatory compliance
Catalyst loading (%)5-201-5Cost reductionEconomic efficiency

Green Chemistry Approaches in Larotrectinib Manufacturing

The implementation of green chemistry principles in larotrectinib manufacturing addresses environmental sustainability while maintaining process efficiency and product quality [21] [22] [24]. The twelve principles of green chemistry provide a comprehensive framework for evaluating and improving synthetic methodologies [21] [25].

Waste prevention represents the first and most fundamental principle of green chemistry, focusing on minimizing the generation of waste at the molecular level [21] [25]. In larotrectinib synthesis, flow chemistry optimization has significantly reduced the formation of byproducts through improved reaction control and selectivity [18] [19]. The implementation of continuous processing enables precise control of reaction parameters, leading to higher yields and reduced waste generation [18] [29].

Atom economy optimization focuses on incorporating the maximum number of atoms from starting materials into the final product [21] [25]. The use of carbonyl diimidazole for urea bond formation exemplifies this principle, as it provides efficient coupling with minimal waste generation [18] [19]. This approach eliminates the need for phosgene-based reagents, which generate significant amounts of inorganic waste [18].

The selection of safer chemical syntheses has been a key focus in process development, with particular attention to replacing hazardous reagents and solvents [21] [24]. The substitution of thionyl chloride with phosphorus oxychloride in chlorination reactions has improved both safety and product quality while reducing the formation of corrosive byproducts [3] [20]. Similarly, the replacement of sodium hydride with milder bases has enhanced process safety and simplified handling procedures [20].

Safer solvent selection has been systematically implemented throughout the synthetic route, with water and ethanol replacing traditional organic solvents where possible [21] [25]. These green solvents offer advantages in terms of biodegradability, lower toxicity, and reduced environmental impact [22] [25]. The aqueous solubility of larotrectinib at physiological pH has facilitated the development of water-based purification methods [35] [37].

Energy efficiency improvements have been achieved through the development of room temperature and mild heating processes [21] [25]. The optimization of reaction conditions has enabled many transformations to proceed under ambient conditions, eliminating the need for extensive heating or cooling [20] [31]. This approach not only reduces energy consumption but also improves process safety and reduces equipment requirements [22].

Biocatalysis represents a particularly promising green chemistry approach for larotrectinib synthesis, offering high selectivity and mild reaction conditions [5] [7] [25]. Enzymatic transformations operate under aqueous conditions at near-neutral pH and moderate temperatures, eliminating the need for harsh chemical conditions [5] [25]. The development of engineered enzymes has expanded the scope of biocatalytic transformations, enabling the synthesis of complex pharmaceutical intermediates with high efficiency [5] [40].

Catalysis and catalyst design have been optimized to reduce the environmental impact while improving process efficiency [32] [40]. The development of recyclable catalysts and the implementation of heterogeneous catalytic systems have reduced metal contamination in products and enabled catalyst recovery [32] [43]. Flow chemistry systems with immobilized catalysts offer particular advantages for continuous processing applications [29] [43].

Green Chemistry PrincipleImplementation StrategyEnvironmental BenefitProcess Advantage
Waste preventionFlow chemistry optimizationReduced byproduct formationHigher process efficiency
Atom economyCarbonyl diimidazole couplingMinimal waste generationImproved yield
Safer synthesisPhosphorus oxychloride useReduced hazardous reagentsEnhanced safety
Green solventsWater and ethanol systemsBiodegradable wasteEasier purification
Energy efficiencyRoom temperature processesLower energy consumptionReduced operating costs

Purity

> 98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

428.17723029 g/mol

Monoisotopic Mass

428.17723029 g/mol

Heavy Atom Count

31

Appearance

Solid powder

UNII

PF9462I9HX

Drug Indication

Larotrectinib is a tyrosine kinase inhibitor that is currently indicated for the treatment of adult and pediatric patients with solid tumors that a) have a neurotrophic receptor tyrosine kinase (NTRK) gene fusion without a known acquired resistance mutation, b) are metastatic or where surgical resection is likely to result in severe morbidity, or c) have no satisfactory alternative treatments or that have progressed following treatment. These indications are approved under accelerated approval by the US FDA based on overall response rate and duration of response and continuation of support for these indications may be contingent upon the verification and description of continued clinical benefit in confirmatory trials.
FDA Label
Vitrakvi as monotherapy is indicated for the treatment of adult and paediatric patients with solid tumours that display a Neurotrophic Tyrosine Receptor Kinase (NTRK) gene fusion,who have a disease that is locally advanced, metastatic or where surgical resection is likely to result in severe morbidity, andwho have no satisfactory treatment options.
Treatment of malignant neoplasms of the central nervous system
Treatment of all conditions included in the category of malignant neoplasms (except central nervous system tumours, haematopoietic and lymphoid tissue neoplasms)

Livertox Summary

Larotrectinib is a selective inhibitor of neurotrophin receptor kinase (NTRK) that is used in the therapy of solid tumors harboring NTRK gene fusions. Larotrectinib is associated with a high rate of serum aminotransferase elevations during therapy but has not been linked to instances of clinically apparent liver injury with jaundice.

Drug Classes

Antineoplastic Agents

Mechanism of Action

Tropomysoin receptor kinases (TRK) like TRKA, TRKB, and TRKC elicit activities that regulate the natural growth, differentiation, and survival of neurons when they interact with endogenous neutrotrophin ligands. TRKA, TRKB, and TRKC are themselves encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. It has been discovered that chromosomal rearrangements involving in-frame fusions of these genes with various partners, translocations in the TRK kinase domains, mutations in the TRK ligand-binding site, amplifications of NTRK, or the expression of TRK splice variants can result in constitutively-activated chimeric TRK fusion proteins that can act as oncogenic drivers that promote cell proliferation and survival in tumor cell lines. Subsequently, larotrectinib functions as an inhibitor of TRKs including TRKA, B, and C. In in vitro and in vivo tumor models, larotrectinib demonstrated anti-tumor activity in cells with constitutive activation of TRK proteins resulting from gene fusions, deletion of a protein regulatory domain, or in cells with TRK protein overexpression. Larotrectinib had minimal activity in cell lines with point mutations in the TRKA kinase domain, including the clinically identified acquired resistance mutation, G595R. Point mutations in the TRKC kinase domain with clinically identified acquired resistance to larotrectinib include G623R, G696A, and F617L.

Absorption Distribution and Excretion

The mean absolute bioavailability of larotrectinib capsules is approximately 34% (range: 32-37%). In adult patients who received larotrectinib capsules 100 mg twice daily, Cmax was achieved at about one hour after dosing and steady-state was reached within three days. The mean steady-state Cmax and AUC0-24h of larotrectinib capsules was 788 ng/mL and 4351 ng*h/mL, respectively. In healthy subjects, the AUC of the larotrectinib oral solution was similar to that of the capsules and the Cmax was 36% greater with the oral solution. As compared to a fasted state, the administration of larotrectinib in healthy subjects alongside a high-fat meal resulted in a similar AUC and a reduction in Cmax of 35%.
Following oral administration of a single 100 mg dose of radiolabeled larotrectinib in healthy subjects, 58% (5% unchanged) of the administered radioactivity was recovered in feces and 39% (20% unchanged) was recovered in urine.
Following intravenous administration to healthy subjects, the mean volume of distribution of larotrectinib at steady-state was approximately 48L.
The mean clearance CL/F of larotrectinib is 98 L/h.

Metabolism Metabolites

Larotrectinib is metabolized predominantly by CYP3A4. Following oral administration of a single 100 mg dose of radiolabeled larotrectinib in healthy subjects, the major circulating drug components in plasma were unchanged larotrectinib (19%) and an O-linked glucuronide (26%).

Wikipedia

Larotrectinib
Meso-Butestrol

Biological Half Life

In healthy subjects, the half-life of larotrectinib following oral administration is 2.9 hours.

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-08-15

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